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5-Bromo-2-ethylphenol

Catalog No.
S8245543
CAS No.
M.F
C8H9BrO
M. Wt
201.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-ethylphenol

Product Name

5-Bromo-2-ethylphenol

IUPAC Name

5-bromo-2-ethylphenol

Molecular Formula

C8H9BrO

Molecular Weight

201.06 g/mol

InChI

InChI=1S/C8H9BrO/c1-2-6-3-4-7(9)5-8(6)10/h3-5,10H,2H2,1H3

InChI Key

SOYOJTHTGMOXGZ-UHFFFAOYSA-N

SMILES

CCC1=C(C=C(C=C1)Br)O

Canonical SMILES

CCC1=C(C=C(C=C1)Br)O

5-Bromo-2-ethylphenol is an organic compound classified as a bromophenol. Its molecular formula is C8H9BrOC_8H_9BrO, and it features a phenolic structure with a bromine atom substituted at the fifth position and an ethyl group at the second position. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a subject of interest in various fields of research and industry.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles through nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives, expanding its reactivity profile.
  • Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the phenolic hydroxyl group, leading to de-brominated phenols or reduced phenolic compounds.

Common Reagents and Conditions

  • Substitution Reactions: Typically performed using nucleophiles like amines or thiols in polar solvents under mild conditions.
  • Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide, often under acidic or basic conditions.
  • Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized under anhydrous conditions.

Research indicates that 5-Bromo-2-ethylphenol exhibits notable biological activity. It serves as a probe in biological studies to investigate enzyme activities and protein interactions. Its brominated structure facilitates selective binding to specific biological targets, which may influence various biological pathways. Additionally, derivatives of this compound have shown potential antibacterial properties, suggesting its applicability in medicinal chemistry for developing new therapeutic agents.

The synthesis of 5-Bromo-2-ethylphenol is primarily achieved through the bromination of 2-ethylphenol. This reaction typically involves:

  • Bromination Reaction: Conducted using bromine in a suitable solvent such as acetic acid or carbon tetrachloride.
  • Controlled Conditions: Temperature and reaction time are carefully managed to ensure selective bromination at the desired position.
  • Industrial Methods: In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing advanced catalytic systems for improved scalability .

5-Bromo-2-ethylphenol finds diverse applications across various fields:

  • Organic Synthesis: It acts as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
  • Biological Research: Used as a probe for studying enzyme activities and protein interactions due to its unique structural characteristics.
  • Medicinal Chemistry: Holds potential for drug development, leveraging its distinctive structure to design molecules with specific pharmacological activities.
  • Industrial Use: Employed in producing specialty chemicals, materials, dyes, and pigments .

Interaction studies involving 5-Bromo-2-ethylphenol focus on its reactivity with biological targets. Preliminary investigations suggest that it may interact with enzymes or receptors involved in bacterial metabolism, contributing to its antibacterial effects. Understanding its pharmacokinetics and mechanism of action is crucial for elucidating its interactions in biological systems .

Several compounds exhibit structural similarities to 5-Bromo-2-ethylphenol. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Bromo-5-ethylphenolBromine at the second positionDifferent substitution pattern affecting reactivity
4-Bromo-2-ethylphenolBromine at the fourth positionVarying biological activities due to positional differences
2,4-Dibromo-6-ethylphenolTwo bromine atoms at different positionsIncreased reactivity due to multiple halogen substituents

5-Bromo-2-ethylphenol's specific substitution pattern imparts distinct chemical and biological properties compared to these similar compounds, making it valuable for targeted applications in research and industry .

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

199.98368 g/mol

Monoisotopic Mass

199.98368 g/mol

Heavy Atom Count

10

Dates

Last modified: 02-18-2024

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